Proline, 1-ethenyl-4-oxo- (9CI)
Description
Proline, 1-ethenyl-4-oxo- (9CI) (CAS 117452-84-3) is a modified proline derivative with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol. Its structure features an ethenyl (vinyl) group at position 1 and a keto group at position 4 of the pyrrolidine ring (Figure 1).
Properties
CAS No. |
117452-84-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.153 |
IUPAC Name |
1-ethenyl-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-8-4-5(9)3-6(8)7(10)11/h2,6H,1,3-4H2,(H,10,11) |
InChI Key |
QNGIIBARSCXDIC-UHFFFAOYSA-N |
SMILES |
C=CN1CC(=O)CC1C(=O)O |
Synonyms |
Proline, 1-ethenyl-4-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Identical Molecular Formula (C₇H₉NO₃)
Several proline derivatives share the molecular formula C₇H₉NO₃ but differ in substituent placement and functional groups (Table 1).
Table 1: Structural Comparison of C₇H₉NO₃ Derivatives
Key Findings :
- Reactivity : The ethenyl group in Proline, 1-ethenyl-4-oxo- (9CI) facilitates cycloaddition reactions, unlike the methylene or ester groups in CAS 182073-75-2 .
- Scaffold Diversity : CAS 113966-59-9 diverges entirely from the proline backbone, highlighting how identical formulas can yield distinct chemical behaviors .
- Conformational Rigidity : The bicyclic lactone (CAS 72485-25-7) imposes steric constraints absent in linear proline derivatives, impacting binding affinity in enzyme interactions .
Analogues with Modified Substituents or Stereochemistry
L-Proline, 5-oxo-4-(2-propenyl)-, (4S)- (9CI) (CAS 607732-04-7)
- Molecular Formula: C₈H₁₁NO₃ (MW: 185.18 g/mol).
- Structure : Features a propenyl (allyl) group at position 4 and a keto group at position 4.
- The (4S) stereochemistry further differentiates its chiral properties .
D-Proline, 4-hydroxy-5-oxo-, methyl ester, (4R)- (9CI) (CAS 400626-58-6)
- Molecular Formula: C₆H₉NO₄ (MW: 159.14 g/mol).
- Structure : Combines a hydroxy group at position 4, a keto group at position 5, and a methyl ester.
- Comparison : The hydroxy group enables hydrogen bonding, while the ester enhances membrane permeability compared to the unmodified ethenyl-keto proline .
Physicochemical and Functional Differences
Table 2: Physicochemical Properties
*CAS 913742-54-8: L-Proline derivative with tert-butoxycarbonyl (Boc) protection, included for functional comparison.
Functional Insights :
- Lipophilicity : Methyl/ester derivatives (e.g., CAS 182073-75-2, 400626-58-6) exhibit higher lipophilicity than Proline, 1-ethenyl-4-oxo-, enhancing bioavailability in drug design .
- Acid-Base Behavior : The Boc-protected derivative (CAS 913742-54-8) has a low pKa (~2.08), making it suitable for pH-sensitive drug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
